2-Methylhexane-2,5-diol
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Overview
Description
2-Methylhexane-2,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a branched alkane derivative, where the hydroxyl groups are attached to the second and fifth carbon atoms of the hexane chain. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexane-2,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent . Another method involves the reduction of 2-methyl-2,5-hexanedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 2-methyl-2,5-hexanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexane-2,5-diol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Methylhexane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylhexane-2,5-diol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In reduction reactions, the hydroxyl groups are converted to hydrogen atoms through the transfer of electrons from the reducing agent . In substitution reactions, the hydroxyl groups are replaced by halogen atoms through nucleophilic substitution .
Comparison with Similar Compounds
2-Methylhexane-2,5-diol can be compared with other similar compounds, such as:
2-Methylhexane: A hydrocarbon with a similar structure but without hydroxyl groups.
2,5-Hexanediol: A diol with hydroxyl groups on the second and fifth carbon atoms but without the methyl group.
2-Methyl-2,5-hexanedione: A diketone with carbonyl groups on the second and fifth carbon atoms instead of hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
29044-06-2 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-methylhexane-2,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
KZWQVDXGMOSSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)O)O |
Origin of Product |
United States |
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